molecular formula C16H20N2O3S B486491 4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide CAS No. 723743-90-6

4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No.: B486491
CAS No.: 723743-90-6
M. Wt: 320.4g/mol
InChI Key: OREBCGUMJFXXCL-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is an organic compound with the molecular formula C15H18N2O3S This compound is characterized by its sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, dimethyl, and pyridin-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved by reacting the benzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

  • Introduction of the Ethoxy Group: : The ethoxy group can be introduced via an etherification reaction. This involves reacting the benzene sulfonamide with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

  • Dimethyl Substitution: : The dimethyl groups are typically introduced through Friedel-Crafts alkylation, where the benzene sulfonamide is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Pyridin-2-ylmethyl Group: : The final step involves the nucleophilic substitution of the sulfonamide nitrogen with a pyridin-2-ylmethyl halide, such as pyridin-2-ylmethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide can undergo oxidation reactions, particularly at the ethoxy and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced at the sulfonamide group to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The aromatic ring and the sulfonamide nitrogen can participate in various substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

  • Industry: : It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-2,3-dimethyl-N-(4-pyridinyl)benzenesulfonamide
  • 4-Ethoxy-2,3-dimethyl-N-(3-pyridinyl)benzenesulfonamide
  • 4-Ethoxy-2,3-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Uniqueness

4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for structure-activity relationship studies.

Biological Activity

4-Ethoxy-2,3-dimethyl-N-pyridin-2-ylmethyl-benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with ethoxy and pyridine substitutions. Its chemical formula is C15H19N1O3S2C_{15}H_{19}N_{1}O_{3}S_{2} . The structural characteristics contribute to its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a related study demonstrated that certain benzenesulfonamide derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% at various time intervals . This suggests a robust potential for anti-inflammatory applications.

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various pathogens. A study highlighted that certain benzenesulfonamides showed Minimum Inhibitory Concentrations (MIC) against E. coli, S. aureus, and P. aeruginosa ranging from 6.28 mg/mL to 6.72 mg/mL . The specific activities of closely related compounds indicate that modifications in the structure can significantly influence antimicrobial potency.

Pathogen Active Compound MIC (mg/mL)
E. coli4d6.72
S. aureus4h6.63
P. aeruginosa4a6.67
C. albicans4e6.63
A. niger4e6.28

3. Antioxidant Activity

Antioxidant properties have also been reported for compounds in this class, with some derivatives showing comparable activity to Vitamin C . This highlights the potential for developing new antioxidant agents based on the benzenesulfonamide scaffold.

Case Studies

Several case studies have investigated the biological activity of benzenesulfonamide derivatives:

  • Study on Anti-inflammatory Effects : A series of experiments demonstrated that specific derivatives significantly reduced inflammation in animal models, indicating their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy Evaluation : In vitro tests revealed that certain derivatives had potent activity against a range of bacterial strains, suggesting their use in treating infections caused by resistant bacteria .

The biological activities of this compound are hypothesized to involve interactions with specific enzymes and receptors involved in inflammatory pathways and microbial metabolism. The sulfonamide group is known to mimic para-amino benzoic acid (PABA), leading to competitive inhibition of bacterial folate synthesis.

Properties

IUPAC Name

4-ethoxy-2,3-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-4-21-15-8-9-16(13(3)12(15)2)22(19,20)18-11-14-7-5-6-10-17-14/h5-10,18H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREBCGUMJFXXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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